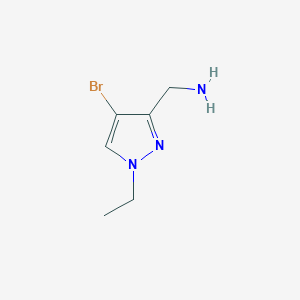

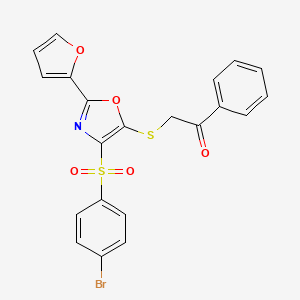

![molecular formula C15H22ClNO B2355358 7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride CAS No. 1353498-27-7](/img/structure/B2355358.png)

7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Benzyl-9-oxa-6-azaspiro[4.5]decane hydrochloride, also known as BODH, is a novel synthetic compound with a variety of potential applications. BODH is a cyclic molecule composed of seven carbon atoms, nine oxygen atoms, and one nitrogen atom. It is a chiral compound, which means that it has two non-superimposable mirror images. BODH has a wide range of potential applications in scientific research due to its unique structure and properties.

Aplicaciones Científicas De Investigación

Synthetic Approaches

Spiroaminals, including compounds like 1-oxa-7-azaspiro[5.5]undecane and 1-oxa-6-azaspiro[4.5]decane, are cores of biologically active natural or synthetic products, sparking interest in their chemical synthesis. The review by Sinibaldi and Canet (2008) discusses various strategies developed for synthesizing these spiroaminals, highlighting their potential applications and the novelty of their skeletons (Sinibaldi & Canet, 2008).

Crystal Structure Studies

Wen (2002) studied the crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane. This research provides insights into the molecular arrangement and properties of such spirocyclic compounds, which is essential for understanding their interactions and potential applications (Wen, 2002).

Synthesis in Carbohydrate Systems

The work by Freire et al. (2002) involves the synthesis of oxa-aza spirobicycles, including 1-oxa-6-azaspiro[4.5]decane, by intramolecular hydrogen abstraction in carbohydrate systems. This method offers a pathway for creating diverse spirocyclic structures, potentially useful in various scientific applications (Freire et al., 2002).

Spirocyclic Oxetane-Fused Benzimidazole

Gurry, McArdle, and Aldabbagh (2015) describe a novel synthesis of spirocyclic oxetanes, including 2-oxa-6-azaspiro[3.3]heptane. The expanded spirocyclic oxetane was used to produce a [1,2-a] ring-fused benzimidazole, showcasing the versatility and potential applications of these compounds in synthesizing complex molecular structures (Gurry et al., 2015).

Synthesis and Anticonvulsant Activity

Obniska, Kamiński, and Tatarczyńska (2006) synthesized a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives and evaluated their anticonvulsant properties. This research demonstrates the potential biomedical applications of such compounds, though it focuses more on the pharmaceutical aspect (Obniska et al., 2006).

Anti-Coronavirus Activity

A study by Apaydın et al. (2019) on a series of 1‐thia‐4‐azaspiro[4.5]decan‐3‐one derivatives revealed their inhibition of human coronavirus replication, highlighting a potential application in antiviral drug development (Apaydın et al., 2019).

Spirocyclic Inhibitors in Drug Development

Meyers et al. (2011) identified two new fatty acid amide hydrolase (FAAH) inhibitor lead series with spirocyclic cores, including 1-oxa-8-azaspiro[4.5]decane. This discovery is significant for medicinal chemistry optimization and drug development (Meyers et al., 2011).

Mecanismo De Acción

Target of Action

For instance, halichlorine selectively inhibits the expression of the inducible cell surface protein VCAM-1 (vascular cell adhesion molecule-1) .

Mode of Action

The exact mode of action of 7-Benzyl-9-oxa-6-azaspiro[4It’s likely that it interacts with its targets in a manner similar to other compounds with a 6-azaspiro [45]decane skeleton .

Biochemical Pathways

For example, halichlorine affects the expression of VCAM-1, which plays a crucial role in the immune response .

Result of Action

Based on the effects of structurally related compounds, it’s possible that it could have significant biological properties .

Propiedades

IUPAC Name |

7-benzyl-9-oxa-6-azaspiro[4.5]decane;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO.ClH/c1-2-6-13(7-3-1)10-14-11-17-12-15(16-14)8-4-5-9-15;/h1-3,6-7,14,16H,4-5,8-12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCWYDPBGXHNLFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)COCC(N2)CC3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Azabicyclo[3.1.1]heptan-3-one](/img/structure/B2355275.png)

![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2355276.png)

![(E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2355284.png)

![3-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-butanone](/img/structure/B2355285.png)

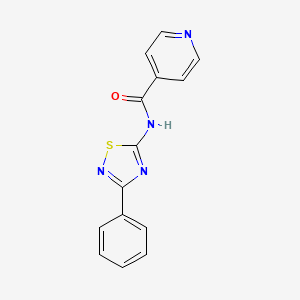

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-[(4-oxo-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B2355287.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)

![1-[Cyclopropyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B2355296.png)